Product packaging for Benzo[f]quinoline(Cat. No.:CAS No. 85-02-9)

Benzo[f]quinoline

Cat. No.: B1222042
CAS No.: 85-02-9
M. Wt: 179.22 g/mol
InChI Key: HCAUQPZEWLULFJ-UHFFFAOYSA-N
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Description

Benzo(f)quinoline appears as yellow crystals or white powder. Characteristic irritating odor. (NTP, 1992)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9N B1222042 Benzo[f]quinoline CAS No. 85-02-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzo[f]quinoline
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InChI

InChI=1S/C13H9N/c1-2-5-11-10(4-1)7-8-13-12(11)6-3-9-14-13/h1-9H
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InChI Key

HCAUQPZEWLULFJ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC=N3
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Molecular Formula

C13H9N
Record name BENZO[F]QUINOLINE
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DSSTOX Substance ID

DTXSID2024585
Record name Benzo(f)quinoline
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Molecular Weight

179.22 g/mol
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Physical Description

Benzo[f]quinoline appears as yellow crystals or white powder. Characteristic irritating odor. (NTP, 1992), Solid; [Merck Index] Yellow or white solid with a characteristic irritating odor; [CAMEO]
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Boiling Point

662 °F at 721 mmHg (NTP, 1992)
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Flash Point

330.8 °F (NTP, 1992)
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Solubility

less than 0.1 mg/mL at 66 °F (NTP, 1992)
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Vapor Pressure

5.5 mmHg at 66 °F (NTP, 1992), 0.000056 [mmHg]
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CAS No.

85-02-9
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Melting Point

199 to 201 °F (NTP, 1992)
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Synthetic Methodologies for Benzo F Quinoline and Its Derivatives

[3+2] Dipolar Cycloaddition Reactions for this compound Derivatization

[3+2] dipolar cycloaddition reactions represent a powerful strategy for constructing fused heterocyclic systems, including benzo[f]quinolines. These reactions typically involve the cycloaddition of a 1,3-dipole with a dipolarophile. For instance, benzo[f]quinolinium ylides, generated in situ, can undergo [3+2] cycloaddition with activated alkynes like methylpropiolate or dimethyl acetylenedicarboxylate (B1228247) (DMAD) to yield fluorescent azatetracyclic derivatives nih.govrsc.org. Ultrasound irradiation has been shown to significantly enhance these reactions, leading to higher yields and reduced reaction times compared to conventional heating nih.govrsc.org. The synthesis of novel azatetracyclic compounds has also been achieved through [3+2] cycloaddition reactions of azomethine ylides with activated alkenes beilstein-journals.org.

Palladium-Catalyzed Cross-Coupling Reactions in this compound Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools for the modular construction and functionalization of complex organic molecules, including benzo[f]quinolines.

Suzuki-Miyaura Coupling : This reaction is widely used for the formation of C–C bonds, enabling the introduction of aryl substituents onto the this compound core. For example, it can be employed in the synthesis of this compound analogs by coupling aryl halides with boronic acid partners, often as a precursor step before cyclization vulcanchem.comnih.govbeilstein-journals.org. Palladium catalysts like Pd(PPh₃)₄, Pd(OAc)₂, and Pd(dppf)Cl₂ are commonly used, often in conjunction with suitable ligands and bases such as K₂CO₃ or SPhos vulcanchem.comnih.gov.

Sonogashira Coupling : This reaction is crucial for introducing alkynyl groups, which can then participate in subsequent cyclization reactions. It has been utilized in the synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones, where it is combined with Suzuki coupling and acid-mediated cycloisomerization nih.gov. Sonogashira coupling has also been applied in the synthesis of indolequinones via a cascade reaction with intramolecular cyclization researchgate.net.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions in this compound Synthesis

Reaction TypeCoupling PartnersCatalyst/LigandConditionsYield (%)References
Suzuki-MiyauraAryl halides, Boronic acidsPd(PPh₃)₄, SPhos, Pd(OAc)₂K₂CO₃, DMF, 80°C70–92 vulcanchem.comnih.gov
Sonogashira-HagiharaAryl halides, Terminal alkynesPd(PPh₃)₄, CuI, Et₃NTHF, 60°C65–92 vulcanchem.com
Suzuki-MiyauraPyridines, Boronic acidsPd(PPh₃)₄Toluene beilstein-journals.orgresearchgate.net
Sonogashira CouplingHalogenated naphthoquinones, Terminal acetylenesPd/Cu catalyzed researchgate.net

Copper-Catalyzed N-Arylation and Related Transformations

Copper catalysis plays a significant role in forming C–N bonds, particularly in N-arylation reactions. While direct examples of copper-catalyzed N-arylation specifically for this compound synthesis are less detailed in the provided snippets, copper catalysts are implicated in related transformations. For instance, copper iodide (CuI) has been used in conjunction with microwave irradiation for the tandem synthesis of pyridoimidazole-fused quinolines rsc.org. Ullmann-type reactions, often copper-catalyzed, are mentioned in the context of synthesizing this compound derivatives, involving nucleophilic substitution of halogenated precursors with azides, followed by cyclization nih.govacs.org. Copper-catalyzed Ullmann C–N coupling reactions under ligand-free conditions have been developed for the amination of benzo-fused heterocycles using aqueous ammonia (B1221849) acs.org.

Microwave and Ultrasound Irradiation Enhanced Synthesis of this compound Derivatives

The application of microwave and ultrasound irradiation has revolutionized organic synthesis by significantly reducing reaction times, increasing yields, and improving energy efficiency.

Microwave Irradiation : Microwave-assisted synthesis has been successfully applied to various this compound derivatives. For example, it facilitates the synthesis of quinoline-fused benzodiazepines asianpubs.org, steroid-quinoline hybrids rsc.org, and pyridoimidazole-fused quinolines rsc.org. Microwave irradiation has also been employed in one-pot, three-component syntheses of benzo[f]pyrrolo[1,2-a]quinoline derivatives, offering considerable shorter reaction times, reduced solvent consumption, and operational simplicity lew.ro.

Ultrasound Irradiation : Ultrasound-assisted synthesis offers similar benefits. It has been used for the [3+2]-dipolar cycloaddition of benzo[f]quinolinium ylides, leading to higher yields and reduced solvent usage compared to thermal methods nih.govmdpi.com. Ultrasound irradiation is also employed in the synthesis of hybrid quinoline-imidazole derivatives, demonstrating advantages in reaction time, energy consumption, and yields, making it an environmentally friendly approach rsc.orgrsc.org.

Table 2: Microwave and Ultrasound Assisted Synthesis of this compound Derivatives

Reaction TypeEnergy SourceKey Reactants/Product ClassAdvantagesReferences
Tandem SynthesisMicrowave2-(2-bromophenyl)imidazo[1,2-a]pyridine, BenzaldehydesOne-pot, improved protocol, C–N and C–C bond formation rsc.org
[3+2] Dipolar CycloadditionUltrasoundThis compound, Methylpropiolate/DMADHigher yields, reduced solvent, shorter time nih.govmdpi.com
One-pot Three-component SynthesisMicrowaveThis compound, 2-bromo-acetophenones, AlkynesShorter reaction time, reduced solvent, operational simplicity lew.ro
N-alkylation of Imidazole Ring & CycloadditionUltrasoundImidazole derivatives, DMADRemarkable acceleration, reduced reaction time, energy saving, higher yields rsc.orgrsc.org

Photochemical Cyclohydrogenation Approaches to this compound

Photochemical methods offer alternative pathways to construct complex molecular architectures. Photochemical cyclohydrogenation of stilbene (B7821643) derivatives has been demonstrated as a route to access benzo[f]quinolines medwinpublishers.comvulcanchem.comresearchgate.net. This approach involves the use of UV light to induce cyclization and hydrogen transfer, leading to the formation of the this compound skeleton. While specific details on yields and scope are limited in the provided snippets, this method represents a distinct strategy for this compound synthesis.

Multicomponent Reactions for Fused Benzoquinoline Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form complex molecules, minimizing waste and maximizing atom economy.

Three-Component Reactions : Several MCRs have been developed for this compound synthesis. A notable example involves the reaction of arylaldehydes, naphthalen-2-amine, and acetone (B3395972) or acetophenone (B1666503) catalyzed by iodine to yield 3-aryl-1-substituted benzo[f]quinolines in high yields tandfonline.comthieme-connect.com. This iodine-catalyzed approach is considered mild, efficient, and operationally simple tandfonline.com. Another three-component reaction utilizes benzaldehydes, naphthalen-2-amine, and barbituric acid, catalyzed by iodine in aqueous media, to produce benzo[f]pyrimido[4,5-b]quinoline derivatives tandfonline.com. This method is highlighted for its green solvent usage and operational simplicity tandfonline.com. Fused bis-benzoquinolines have also been synthesized using naphthylamine, terephthalaldehyde, and cyclohexanone (B45756) in the presence of camphor (B46023) sulfonic acid (CSA) researchgate.net.

Table 3: Multicomponent Reactions for this compound Synthesis

ReactantsCatalystConditionsProduct ClassYield (%)References
Arylaldehyde, Naphthalen-2-amine, Acetone/AcetophenoneIodineTHF, reflux3-Aryl-1-substituted benzo[f]quinolinesHigh tandfonline.comthieme-connect.com
Benzaldehyde, Naphthalen-2-amine, Barbituric acidIodineAqueous media, room temperatureBenzo[f]pyrimido[4,5-b]quinoline derivativesGood tandfonline.com
Naphthylamine, Terephthalaldehyde, 4(tBu)cyclohexanoneCSARefluxFused bis-benzoquinolines researchgate.net
Aryl amines, Aromatic aldehydes, Cyclic ketonesCSAOne-pot, mild conditionsFused quinoline (B57606), benzoquinoline, naphthoquinolineModerate rsc.org

Green Chemistry Protocols in this compound Synthesis

The principles of green chemistry are increasingly integrated into synthetic methodologies to minimize environmental impact.

Eco-friendly Catalysts and Solvents : The use of iodine as a catalyst in aqueous media for three-component reactions exemplifies a greener approach tandfonline.com. Similarly, iodine catalysis in THF for the synthesis of benzo[f]quinolines from arylaldehydes, naphthalen-2-amine, and ketones is noted for its mild conditions and high yields tandfonline.comthieme-connect.com. Chromium-catalyzed acceptorless dehydrogenative coupling using Earth-abundant CrCl₂ and a bipyridine ligand has been applied to the sustainable synthesis of fused polycyclic quinolines, releasing water and hydrogen gas as by-products rsc.org. Sodium sulfide (B99878) has been utilized in a catalyst-free, room temperature synthesis of fused quinolines, highlighting an eco-friendly strategy rsc.org.

Energy-Efficient Methods : Microwave and ultrasound irradiation, as discussed previously, are key green chemistry tools that reduce energy consumption and reaction times nih.govrsc.orglew.rorsc.org.

Atom Economy : Multicomponent reactions inherently promote atom economy by combining multiple reactants into a single product, reducing waste associated with intermediate isolation lew.rorsc.orgacs.org.

Table 4: Green Chemistry Approaches in this compound Synthesis

Method/Catalyst/SolventReaction TypeProduct ClassEnvironmental BenefitsReferences
Iodine catalyst, Aqueous mediaThree-component reactionBenzo[f]pyrimido[4,5-b]quinoline derivativesGreen solvent, operational simplicity tandfonline.com
Iodine catalyst, THFThree-component reactionBenzo[f]quinolinesMild conditions, high yields, operational simplicity tandfonline.comthieme-connect.com
Chromium-catalyzed dehydrogenative couplingAcceptorless dehydrogenative couplingFused polycyclic quinolinesEarth-abundant catalyst, water/H₂ by-products rsc.org
Sodium sulfide, Catalyst-freeSulfuration, Annulation, Aerial OxidationFused quinolinesEco-friendly strategy, room temperature rsc.org
Microwave/Ultrasound irradiationVarious (Cycloaddition, MCRs)This compound derivativesReduced reaction time, energy consumption, solvent usage nih.govrsc.orglew.rorsc.org
Multicomponent Reactions (MCRs)VariousThis compound derivativesHigh atom economy, reduced waste lew.rorsc.orgacs.org

Compound List:

this compound

Benzo[f]pyrimido[4,5-b]quinoline

Pyrido[2′,1′:2,3]imidazo[4,5-c]quinoline

Steroid-quinoline hybrids

Pyrrolo[1,2-a]quinoline (B3350903)

Indolequinones

Benzo[f]quinazoline-1,3(2H,4H)-diones

Fused polycyclic quinolines

Fused quinolines

Benzo[h] tandfonline.comnaphthyridin-2(1H)-ones (Torins)

Benzo[c]quinoline derivatives

Benzo[f]pyrrolo[1,2-a]quinoline derivatives

Fused bis-benzoquinolines

Hybrid quinoline-imidazole derivatives

Multicomponent Reactions for Fused Benzoquinoline Synthesis

Derivatization Strategies

The inherent reactivity of the this compound system allows for a range of chemical transformations, enabling the synthesis of a vast array of derivatives. These strategies are essential for fine-tuning the electronic, steric, and pharmacokinetic properties of the parent compound.

Quaternization Reactions of this compound Nitrogen

Quaternization of the nitrogen atom in the this compound ring is a common strategy to generate positively charged benzo[f]quinolinium salts. This process typically involves the alkylation of the tertiary amine nitrogen with an electrophilic alkylating agent. The resulting quaternary salts often serve as key intermediates for further synthetic elaborations, particularly in cycloaddition reactions.

The nitrogen atom's lone pair readily attacks alkylating agents, leading to the formation of an N-alkyl bond and a positive charge localized on the nitrogen. Common alkylating agents include α-halocarbonyl compounds, such as phenacyl bromides, ω-bromo-2-acetyl thiophene, or bromo-acetonaphthones, as well as various reactive halides semanticscholar.org. These reactions can be carried out under conventional heating or microwave irradiation semanticscholar.orglew.ro. For instance, reacting this compound with α-halocarbonyl compounds yields the corresponding benzo[f]quinolinium quaternary salts semanticscholar.org. These salts are often stable and can be isolated, or they can be generated in situ for subsequent reactions semanticscholar.orglew.ro.

The synthesized quaternary salts are frequently employed in [3+2] dipolar cycloaddition reactions. In these transformations, the quaternary salts are deprotonated to form ylides, which then react with dipolarophiles like activated alkynes or alkenes to construct new heterocyclic ring systems fused to the this compound core semanticscholar.orglew.ronih.gov. This methodology has been instrumental in synthesizing complex polycyclic structures, such as benzo[f]pyrrolo[1,2-a]quinolines semanticscholar.orglew.ro.

Table 1: Representative Quaternization Reactions of this compound

This compound DerivativeAlkylating AgentProduct TypeSubsequent Reaction TypeKey Reagents/ConditionsReference
This compoundPhenacyl bromides (un)substitutedBenzo[f]quinolinium salts[3+2] Dipolar Cycloadditionα-halocarbonyl compounds; conventional heating or microwave irradiation semanticscholar.org semanticscholar.org
This compoundω-bromo-2-acetyl thiopheneBenzo[f]quinolinium salts[3+2] Dipolar Cycloadditionα-halocarbonyl compounds; conventional heating or microwave irradiation semanticscholar.org semanticscholar.org
This compoundBromo-acetonaphthonesBenzo[f]quinolinium salts[3+2] Dipolar Cycloadditionα-halocarbonyl compounds; conventional heating or microwave irradiation semanticscholar.org semanticscholar.org
This compound2-Haloacetyl derivativesBenzo[f]quinolinium salts[3+2] Dipolar CycloadditionMicrowave-assisted; 1,2-epoxybutane (B156178) (as solvent/base) lew.ro lew.ro
This compoundReactive halides (amides, esters, aromatic ketones)Quaternary salts (3a–g)[3+2] Dipolar CycloadditionTwo steps: quaternization, then cycloaddition nih.gov nih.gov

Functional Group Introduction on this compound Scaffolds

Introducing functional groups onto the this compound scaffold is a versatile strategy to modify its electronic properties, solubility, and biological activity. These modifications can occur on the aromatic rings or at specific positions, utilizing a variety of synthetic methodologies.

Electrophilic Aromatic Substitution (EAS): The electron-rich nature of the aromatic rings in this compound makes them susceptible to electrophilic aromatic substitution reactions. The presence of activating groups, such as an amino group at the 3-position, can further enhance reactivity towards electrophiles ontosight.ai. Reactions like halogenation, nitration, and sulfonation can be performed, although regioselectivity can be a significant consideration depending on the existing substituents and reaction conditions smolecule.comontosight.aimdpi.com. For example, the this compound core can undergo electrophilic substitution, and derivatives like this compound-1,3(2H,4H)-dione exhibit reactivity towards EAS due to their nitrogen atoms smolecule.com. Similarly, Benzo(f)quinoline-7,8-diol, 7,8-dihydro-, trans- shows reactivity towards electrophilic substitution reactions ontosight.ai.

Metal-Catalyzed Cross-Coupling Reactions: Palladium and nickel-catalyzed cross-coupling reactions are powerful tools for introducing aryl, alkenyl, or alkynyl substituents onto the this compound framework. Suzuki–Miyaura coupling, involving arylboronic acids or esters, and Sonogashira–Hagihara coupling, using terminal alkynes, are frequently employed smolecule.comvulcanchem.combeilstein-journals.orgresearchgate.net. These reactions are typically performed on halogenated this compound precursors. For instance, halogen atoms in dihaloquinolines can be successively replaced by aryl groups in cross-coupling reactions catalyzed by palladium and nickel complexes researchgate.net. A common approach involves the Suzuki coupling of a bromide with various substituted phenyl boronic acids, catalyzed by palladium complexes, to yield arylated adducts nih.gov. These cross-coupling reactions are often followed by cyclization steps, such as acid-mediated cycloisomerization, to complete the formation of the this compound ring system or introduce further complexity vulcanchem.combeilstein-journals.org.

Other Functionalization Methods:

Halogenation: Direct bromination of tetrahydro-benzo[f]quinoline can introduce a bromine atom at specific positions, such as the 10th position ontosight.ai.

Oxidation and Reduction: The this compound core and its functional groups can undergo oxidation or reduction. For example, the hydroxyl group in benzo[f]quinolin-5-ol (B14493281) can be oxidized, and the quinoline ring can be reduced to tetrahydroquinoline derivatives smolecule.com.

Reactions of Pre-functionalized Derivatives: Derivatives with existing functional groups, such as 2-((3-chlorobenzo[f]quinolin-2-yl)methylene)hydrazine-1-carbothioamide, can be further reacted with carbon-centered electrophilic reagents (e.g., acetic anhydride, chloroacetyl chloride) to form new heterocyclic systems like triazolethiones, imidazolones, and thiazolidinones researchgate.net.

C-H Functionalization: Advanced methods like Rh(III)-catalyzed regioselective C-H functionalization have been explored for quinoline systems, including this compound N-oxides, to introduce alkyl groups at specific positions like C-8 rsc.org.

Table 2: Representative Functional Group Introduction Reactions on this compound Scaffolds

Reaction TypeSubstrate (or Precursor)Reagent/CatalystPosition of FunctionalizationProduct Type/ExampleReference
Suzuki CouplingHalogenated this compoundArylboronic acids/esters, Pd catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂), Base (e.g., K₂CO₃, K₃PO₄)VariesArylated Benzo[f]quinolines vulcanchem.combeilstein-journals.orgresearchgate.netnih.gov
Sonogashira CouplingHalogenated this compoundTerminal alkynes, Pd catalyst, CuI, Base (e.g., Et₃N)VariesAlkynylated Benzo[f]quinolines smolecule.comvulcanchem.combeilstein-journals.org
Electrophilic Aromatic SubstitutionThis compound or derivativesHalogenating agents (e.g., I₂, Br₂), Nitrating agents, Sulfonating agentsAromatic ringsHalogenated, Nitrated, or Sulfonated Benzo[f]quinolines ontosight.aismolecule.comontosight.aimdpi.com
Bromination7,8,9,10-Tetrahydro-benzo[f]quinolineBrominating agents (e.g., Br₂, NBS)C-1010-bromo-7,8,9,10-tetrahydro-benzo[f]quinoline ontosight.ai
Condensation3-chlorothis compound-2-carbaldehydeThiosemicarbazideN/A2-((3-chlorobenzo[f]quinolin-2-yl)methylene)hydrazine-1-carbothioamide researchgate.net
Reaction with Electrophiles2-((3-chlorobenzo[f]quinolin-2-yl)methylene)hydrazine-1-carbothioamideAcetic anhydride, Chloroacetyl chloride, Chloroacetic acid, 2-bromo-1-(3-nitrophenyl)ethan-1-one, Dimethyl but-2-ynedioate, etc.N/ATriazolethione, Imidazolone, Thiazolidinone, Thiazole (B1198619) derivatives researchgate.net
C-H AlkylationThis compound-N-oxideRh(III) catalyst, Maleimides or AcrylatesC-8C-8 alkylated quinoline mimics rsc.org

List of Mentioned Compounds:

this compound

Benzo[f]quinolinium salts

Benzo[f]pyrrolo[1,2-a]quinolines

this compound-1,3(2H,4H)-dione

Benzo[f]quinolin-7(4H)-one

this compound-N-oxide

10-bromo-7,8,9,10-tetrahydro-benzo[f]quinoline

3-amino-Benzo[f]quinoline

Benzo[f]quinolin-5-ol

2-(2,4,6-Trimethoxyphenyl)this compound-1-carboxylic acid

Benzo(f)quinoline-7,8-diol, 7,8-dihydro-, trans-

3-chlorothis compound-2-carbaldehyde

2-((3-chlorobenzo[f]quinolin-2-yl)methylene)hydrazine-1-carbothioamide

Benzo[f]quinolinium-1-methylides

Biological and Pharmacological Research of Benzo F Quinoline Derivatives

Anticancer Activities

The anticancer potential of benzo[f]quinoline derivatives stems from their ability to interfere with critical cellular processes essential for cancer cell survival and proliferation.

Numerous studies have investigated the in vitro antiproliferative effects of synthesized this compound derivatives against a broad spectrum of human cancer cell lines. These investigations often involve screening compounds against panels such as the National Cancer Institute (NCI) 60 cell line assay to determine their growth inhibition potential.

For instance, certain benzo[f]pyrrolo[1,2-a]quinoline azatetracyclic derivatives have demonstrated significant anticancer activity. Compounds like 3b and 5a, when evaluated against 60 cancer cell lines at a single dose of 10 μM, showed good to moderate anticancer activity, with compound 5a exhibiting greater selectivity than compound 3b mdpi.com, nih.gov. Further testing revealed that compound 5a could achieve a Percentage Growth Inhibition (PGI) of 50-100% across multiple cell lines and showed 12% lethality against CNS cancer cell line SNB-75 . Other derivatives, such as compound 8b, have shown PGIs up to 99% .

Specific compounds have also displayed notable activity:

Compound 3b demonstrated more potent activity than phenstatin (B1242451) on SK-MEL-28 melanoma cells researchgate.net.

Compound 5a proved more active than phenstatin on COLO 205 colon cancer cells researchgate.net.

Compound 3d exhibited non-selective activity against various cancer types, showing remarkable cytotoxic efficiency against non-small cell lung cancer (HOP–92), melanoma (LOX IMVI, SK–MEL–5), and breast cancer (MDA–MB–468) cell lines nih.gov.

Compound 3f displayed highly selective activity against leukemia cells and was selected for NCI 5-dose screening nih.gov.

A pyrazolone (B3327878) derivative (compound 2) and a cyanoethanohydrazone derivative (compound 5) showed significant potency when tested against HCT116 and MCF7 cancer cell lines, with compound 2 exhibiting a binding energy of -6.6320 kcal/mol towards the CDK-5 enzyme researchgate.net, nih.gov.

The compound 2-Amino-4-(4-nitrophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile (CNMP, 2) demonstrated potent antiproliferative effects, with LC50 values of 8.24 µM for colon carcinoma HT29, 21.23 µM for Caucasian breast adenocarcinoma MCF7, and 26.15 µM for hepatocellular carcinoma HepG2 iium.edu.my.

Compounds 65 and 66 were identified with IC50 values of 2.43 μM against A549 (lung cancer) and 6.01 μM against MCF7 (breast cancer) cell lines, respectively nih.gov.

DNA Intercalation Properties of this compound Analogs

Structure-Activity Relationship (SAR) Studies of Anticancer this compound Agents

Structure-activity relationship (SAR) studies have been crucial in understanding how modifications to the this compound core influence its anticancer efficacy. Research indicates that the chemical structure of this compound derivatives is closely linked to their biological activity, with specific functional groups and structural features playing a key role .

Quaternary salts derived from this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including non-small cell lung cancer, melanoma, and breast cancer nih.gov. For instance, compound 3d exhibited non-selective activity across tested cancer types, while compound 3f showed selective activity against leukemia cells nih.gov. Further SAR investigations have revealed that cycloadducts with a pyrrolo-benzo[f]quinoline structure generally possess greater anticancer activity than those with an isoindolo-benzo[f]quinoline structure, suggesting that a single fused cycle is preferable for achieving enhanced anticancer activity mdpi.com. The presence of a positively charged nitrogen atom in quaternary salts also appears to contribute to superior activity compared to cycloadducts mdpi.com.

Table 1: Anticancer Activity of Selected this compound Derivatives

CompoundCancer Cell Line(s) TestedActivity ProfileReference
3d (Quaternary Salt)Non-small cell lung cancer, Melanoma, Breast cancer, LeukemiaNon-selective cytotoxic effects nih.gov
3f (Quaternary Salt)LeukemiaSelective cytotoxic effects nih.gov
Pyrrolo-benzo[f]quinoline cycloadductsVarious cancer cell linesGreater activity than isoindolo-benzo[f]quinoline cycloadducts mdpi.com

Antimicrobial Activities

This compound derivatives have also been investigated for their antimicrobial properties, demonstrating efficacy against both bacteria and fungi nih.govresearchgate.netnih.gov.

Antibacterial Efficacy and Spectrum of this compound Derivatives

Several this compound derivatives, particularly quaternary salts, have shown potent antibacterial activity against Gram-positive bacteria, notably Staphylococcus aureus nih.govresearchgate.netnih.gov. Some compounds have exhibited inhibition zones larger than those of standard control drugs . Research into quinolinium derivatives, including those incorporating benzothiazole (B30560) or quinoline (B57606) scaffolds, has identified them as potential antibacterial agents by interfering with bacterial cell division rsc.orgtandfonline.comrsc.org. These compounds have demonstrated activity against drug-resistant pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE) tandfonline.comnih.gov.

Inhibition of FtsZ Protein

A key mechanism by which some this compound derivatives exert their antibacterial effects is through the inhibition of the FtsZ protein rsc.orgtandfonline.comrsc.orgnih.gov. FtsZ is a crucial protein involved in bacterial cell division, forming the Z-ring that constricts to divide the cell mdpi.com. By disrupting the dynamic polymerization and GTPase activity of FtsZ, these compounds impede bacterial cell division, leading to cell death nih.govmdpi.com. Benzofuroquinolinium derivatives, for example, have been shown to suppress FtsZ polymerization and GTPase activity, resulting in cell elongation and death nih.gov.

Other Pharmacological Potentials

Anti-inflammatory Properties of this compound Compounds

This compound derivatives have demonstrated promising anti-inflammatory effects. Studies indicate that these compounds can modulate inflammatory pathways, potentially through mechanisms involving the inhibition of key inflammatory mediators. For instance, some quinoline derivatives, structurally related to benzo[f]quinolines, have shown efficacy comparable to standard anti-inflammatory drugs like diclofenac (B195802) and indomethacin. Research suggests that these effects may be partly mediated by the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, and by influencing signaling pathways such as NF-κB, TNF-α, IL-6, and IL-1β nih.govtandfonline.combiointerfaceresearch.comijpsjournal.com. This compound-9,10-diol, 7,8,9,10-tetrahydro-, trans- has been specifically noted for its anti-inflammatory effects, beneficial in treating inflammatory disorders ontosight.ai.

Antimalarial Properties of Quinoline-based Structures Relevant to this compound

The quinoline scaffold is historically significant in antimalarial drug development, with compounds like quinine (B1679958) and chloroquine (B1663885) being well-established treatments biointerfaceresearch.comijpsjournal.comjddtonline.infomdpi.com. While direct studies on this compound derivatives as antimalarials are less extensively detailed in the provided search results, the broader quinoline class's activity provides a foundation for understanding potential applications. The structural similarity suggests that modifications to the this compound core could yield compounds with antimalarial properties, possibly by interfering with parasite life cycles or targeting specific pathways like β-hematin inhibition, which is crucial for quinoline-based antimalarials mdpi.com.

Antiviral Properties of this compound Analogs

Research has identified benzoquinoline compounds as potential antiviral agents. A high-throughput screen identified benzoquinolines as inhibitors of Ebola virus (EBOV) minigenome activity, leading to the development of optimized compounds like SW456 with submicromolar IC50 values against EBOV. These compounds also showed activity against Marburg virus, vesicular stomatitis virus, and Zika virus, indicating broad-spectrum antiviral potential nih.gov. While this study focused on benzoquinolines generally, the this compound scaffold is a key component of this class. Quinoline derivatives, in general, have demonstrated potency against various viruses, including Zika virus, enterovirus, herpes virus, HIV, Ebola virus, Hepatitis C virus, SARS virus, and MERS virus jddtonline.infonih.gov.

Antituberculosis Activity of Quinoline-based Compounds

Quinoline derivatives have shown significant promise as antituberculosis agents. Studies on pyrrolo[1,2-a]quinoline (B3350903) derivatives evaluated against Mycobacterium tuberculosis (Mtb) strains revealed activity in the range of 8–128 µg/mL, with one compound, dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate, emerging as a particularly promising agent against both H37Rv and multidrug-resistant strains at 8 and 16 µg/mL, respectively mdpi.com. Similarly, 2-chloroquinoline (B121035) derivatives bearing benzimidazole (B57391) moieties have demonstrated moderate antituberculosis activity, with molecular docking studies identifying specific derivatives (4e and 4f) as the most active samipubco.comsamipubco.com. Indeno[1,2-c]quinoline derivatives have also shown potent anti-TB activity, with one compound exhibiting activity comparable to isoniazid (B1672263) mdpi.com.

Antioxidant Activities of this compound Candidates

Several benzoquinoline-based heterocycles have been synthesized and evaluated for their antioxidant properties. Research on derivatives derived from 2-((3-chlorobenzo[f]quinolin-2-yl)methylene)hydrazine-1-carbothioamide indicated that thiazole (B1198619) and triazolethione derivatives were the most potent antioxidants among the tested compounds researchgate.net. This compound-9,10-diol, 7,8,9,10-tetrahydro-, trans- has also been reported to possess antioxidant properties, suggesting its utility in preventing diseases related to oxidative stress ontosight.ai. Furthermore, quantitative structure-activity relationship (QSAR) studies on benzo[de]quinolines and lactams identified a specific ketone derivative (8,9-dihydro-7H-benzo[de]pyrrolo[1,2-a]quinoline-7,10(7aH)-dione) as exhibiting potent in vitro antioxidant activity nih.gov.

Dopamine (B1211576) Receptor Binding Studies (D2 and D3) of Octahydrothis compound Moieties

Octahydrothis compound moieties have been extensively studied for their interaction with dopamine D2 and D3 receptors. Structurally constrained hybrid derivatives containing these moieties have shown significant affinity for these receptors. Notably, trans-octahydrobenzo[f]quinolin-7-ol (8) exhibited the highest affinity for both D2 and D3 receptors, with the (-)-isomer being the eutomer nih.govnih.govacs.org. This hybrid molecule demonstrated significantly higher affinity compared to its non-hybrid counterpart, suggesting a contribution of the piperazine (B1678402) moiety to the enhanced binding nih.govnih.govacs.org. For instance, compound 8 showed Ki values of 49.1 nM for D2 and 14.9 nM for D3, whereas the non-hybrid version 1 had Ki values of 380 nM for D2 and 96.0 nM for D3 nih.gov. Another study identified a 2-phenyl-substituted octahydrothis compound, specifically the n-propyl analog 5f, as a high-affinity D3 dopamine full agonist with a Ki of 1.1 nM and significant selectivity over D2 and D1 receptors researchgate.netresearchgate.net. These findings highlight the potential of octahydrothis compound scaffolds in developing selective dopaminergic agents.

Compound List

this compound

this compound derivatives

trans-octahydrobenzo[f]quinolin-7-ol (8)

Octahydrothis compound (1)

2-phenyl-substituted octahydrothis compound (5f)

this compound-9,10-diol, 7,8,9,10-tetrahydro-, trans-

7-bromo-7,8,9,10-tetrahydro-benzo[f]quinoline

3-(3-chlorobenzo[f]quinolin-2-yl)methylene)hydrazine-1-carbothioamide

Thiazole derivatives (from this compound scaffold)

Triazolethione derivatives (from this compound scaffold)

8,9-dihydro-7H-benzo[de]pyrrolo[1,2-a]quinoline-7,10(7aH)-dione

Pyrrolo[1,2-a]quinoline derivatives

Dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate

2-chloroquinoline derivatives

3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline derivatives (4e, 4f)

Indeno[1,2-c]quinoline derivatives

(E)-N′-[6-(4-hydroxypiperidin-1-yl)-11H-indeno[1,2-c]quinolin-11-ylidene]isonicotino-hydrazide (12)

Benzoquinoline salts (BQS)

Pyrrolobenzo[f]quinolinium cycloadducts (PBQC)

SW456 (a benzoquinoline analog)

Computational and Theoretical Investigations of Benzo F Quinoline Systems

Quantum Chemical Studies

Quantum chemical methods are indispensable tools for understanding the fundamental electronic structure and properties of molecules like benzo[f]quinoline. These methods allow for the simulation of molecular behavior at the atomic level, complementing experimental observations.

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful and widely adopted method for calculating the ground-state geometries and electronic properties of organic molecules, including this compound systems researchgate.netresearchgate.netekb.egtandfonline.comresearchgate.netmdpi.comijcce.ac.irdergipark.org.tr. DFT methods, utilizing various functionals such as B3LYP and M06-2X, in conjunction with diverse basis sets (e.g., 6-31G, 6-311++G(d,p), def2TZVPP), enable the accurate prediction of molecular structures, bond lengths, bond angles, and charge distributions researchgate.netekb.egtandfonline.comresearchgate.netmdpi.comijcce.ac.irdergipark.org.troregonstate.edudergipark.org.trijcce.ac.irscirp.org. These calculations are crucial for understanding the intrinsic electronic characteristics, such as dipole moments and polarizabilities, which influence molecular interactions and reactivity ekb.egijcce.ac.irijcce.ac.ir. Furthermore, DFT calculations are frequently employed to rationalize and support experimental findings, thereby validating theoretical models with empirical data researchgate.netresearchgate.netekb.egtandfonline.comresearchgate.netmdpi.comijcce.ac.irdergipark.org.tr.

Table 1: Selected DFT-Derived Structural and Electronic Properties

CompoundMethodPropertyValueReference
Benzo[h]quinoline (B1196314)B3LYP/6-31GGround state optimizationOptimized geometry oregonstate.edu
Methyl 5-6 dihydro benzo(h) quinolone-4-carboxylateB3LYP/6-311++g(d,p)HOMO-LUMO energy difference4.31 eV dergipark.org.tr
Quinoline (B57606)B3LYP/6-311++G(d, P)HOMO energy-6.49 eV ijcce.ac.ir
QuinolineB3LYP/6-311++G(d, P)LUMO energy-2.07 eV ijcce.ac.ir
QuinolineB3LYP/6-311++G(d, P)HOMO-LUMO energy gap4.42 eV ijcce.ac.ir
QuinolineB3LYP/6-31+G(d, p)HOMO energy-6.646 eV scirp.org
QuinolineB3LYP/6-31+G(d, p)LUMO energy-1.816 eV scirp.org
QuinolineB3LYP/6-31+G(d, p)HOMO-LUMO energy gap-4.83 eV scirp.org

Note: The HOMO-LUMO gap is typically reported as a positive value representing the energy difference. The value of -4.83 eV for quinoline from scirp.org might represent LUMO-HOMO difference or a specific convention; it is presented as reported.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is extensively utilized to investigate the electronic transitions and predict the UV-Vis absorption spectra of molecular systems researchgate.nettandfonline.commdpi.comijcce.ac.irdergipark.org.troregonstate.eduscirp.orgmdpi.comruc.dkrsc.org. This method allows researchers to simulate excited states, determine excitation energies, and assign electronic transitions, providing crucial information about a molecule's photophysical properties ruc.dkrsc.org. Studies have employed TD-DFT to analyze the excited-state dynamics, including excited-state intramolecular proton transfer (ESIPT) in certain quinoline derivatives, revealing time constants for these processes ruc.dk. The prediction of absorption spectra using TD-DFT has shown good agreement with experimental results, aiding in the characterization of new compounds tandfonline.com.

Table 2: Selected TD-DFT Calculated Excitation Energies and Related Properties

CompoundMethodPropertyValueReference
Benzo[h]quinolineTD-DFT (B3LYP/6-31G)Origin of S1 state29410 ± 5 cm⁻¹ oregonstate.edu
Benzo[h]quinolineTD-DFT (B3LYP/6-31G)Adiabatic Ionization Potential65064 ± 7 cm⁻¹ oregonstate.edu
Nitro-substituted 10-hydroxybenzo[h]quinolines (e.g., 2)TD-DFTESIPT time constant0.89 ps ruc.dk
Nitro-substituted 10-hydroxybenzo[h]quinolines (e.g., 3)TD-DFTESIPT time constant0.68 ps ruc.dk

Semi-Empirical Molecular Orbital Methods (e.g., PM3) in Reaction Mechanism Analysis

Semi-empirical molecular orbital methods, such as PM3, offer a computationally less intensive alternative for exploring reaction mechanisms. While these methods are valuable for initial screening and understanding reaction pathways, the provided search results did not yield specific applications of PM3 for the reaction mechanism analysis of this compound or its direct derivatives. Further investigation into specialized literature might be required to identify such studies.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) when bound to another (receptor, typically a protein) to form a stable complex. This method is instrumental in understanding ligand-protein interactions and predicting binding affinities.

Ligand-Protein Interaction Analysis of this compound Derivatives

Molecular docking studies have been extensively applied to this compound derivatives to explore their potential interactions with various biological targets, particularly enzymes implicated in diseases. For instance, studies have investigated the binding of this compound derivatives to enzymes like CDK-5, ATP synthase, TOPO II, HCV NS5B polymerase, and COX-2 researchgate.nettandfonline.comnih.govresearchgate.netiium.edu.mychemrevlett.com. These simulations reveal critical binding modes, identifying key amino acid residues involved in interactions such as hydrogen bonding and hydrophobic contacts researchgate.netresearchgate.netiium.edu.mychemrevlett.com. The calculated binding energies and ligand affinities provide quantitative measures of the strength of these interactions, often correlating with experimental biological activity researchgate.nettandfonline.comiium.edu.mychemrevlett.com. For example, certain this compound derivatives exhibited strong binding affinities to CDK-5, with binding energies close to that of co-crystallized ligands researchgate.net. Similarly, specific derivatives showed significant interactions with COX-2, with affinities of -10.3 kcal/mol chemrevlett.com.

Photophysical Properties and Optoelectronic Applications of Benzo F Quinoline Systems

Fluorescence and Photoluminescence Studies

The photoluminescent properties of benzo[f]quinoline and its derivatives are central to their application in optoelectronic devices. These properties are influenced by molecular structure, substituents, and the surrounding environment, leading to diverse emission characteristics.

Excitation and Emission Spectroscopy of this compound Derivatives

This compound and its synthesized derivatives are known to exhibit fluorescence chemimpex.comresearchgate.netmdpi.comiupac.orgresearchgate.netcolab.wsresearchgate.netscribd.com. Spectroscopic studies, including the analysis of excitation and emission spectra, are crucial for characterizing these compounds and understanding their light-emitting capabilities. Certain derivatives of this compound have been reported to emit in the blue region of the visible spectrum mdpi.comresearchgate.net. More specifically, pyrrolothis compound derivatives synthesized using this compound precursors have shown blue fluorescence with emission maxima typically around 430–450 nm researchgate.net. In contrast, push-pull type this compound derivatives (BQL series) have demonstrated emission in the near-infrared (NIR) region, extending beyond 700 nm, particularly when studied in polar solvents researchgate.net. The precise emission wavelengths are highly dependent on the molecular structure and the nature of substituents, allowing for tuning of the photophysical properties researchgate.netresearchgate.net. Studies have also investigated the solid-surface fluorescence and phosphorescence spectra of this compound adsorbed onto silica (B1680970) chromatoplates under varying conditions researchgate.net.

Quantum Yield Determination of this compound-based Fluorophores

The fluorescence quantum yield (ΦFL) is a critical parameter that quantifies the efficiency of a fluorophore in converting absorbed photons into emitted photons uaic.rooptica.orgrsc.org. Experimental determination of quantum yields for this compound derivatives provides insights into their potential as luminescent materials. For instance, studies have reported experimental values for the fluorescence quantum yield of protonated this compound adsorbed on filter paper, noting its temperature dependence optica.org. While comprehensive quantum yield data for a broad range of this compound derivatives are not extensively detailed in all accessible literature, related studies on quinoline (B57606) systems suggest that protonation can significantly enhance fluorescence quantum yields rsc.org. For example, the quantum yield of isoquinoline (B145761) can increase up to 27% upon protonation, and benzo[h]quinoline (B1196314), which shares structural similarities with this compound regarding excited-state protonation, also shows enhanced fluorescence rsc.org. Moderate quantum yields, around 25%, have been reported for certain pyrrolopyridazine derivatives synthesized from this compound precursors, indicating their potential as fluorescent agents researchgate.net.

Solvatochromic Behavior Analysis of this compound Compounds

Solvatochromism, the phenomenon where a molecule's spectral properties change with the polarity of the solvent, is an important aspect of understanding the photophysical behavior of this compound compounds researchgate.netmdpi.comresearchgate.netairitilibrary.comtib.eudntb.gov.ua. Research has explored the effects of solvent polarity on the photophysical properties of this compound derivatives, often using solvents with a wide range of dielectric constants researchgate.nettib.eu. For some pyrrolothis compound derivatives, minor shifts in emission maxima were observed with changes in solvent polarity, with more pronounced effects noted in methanol (B129727) or upon the addition of proton donors mdpi.com. The observation of NIR emission (>700 nm) for push-pull type BQL series in polar solvents further highlights the influence of the solvent environment on their emission characteristics researchgate.net. While the ground-state electronic absorption spectra of some related systems show minimal solvent influence, the emission properties can be significantly modulated, underscoring the importance of solvent effects in their photophysics mdpi.com.

Excited-State Intramolecular Proton Transfer (ESIPT) in Benzo[h]quinoline Analogs

While the primary focus of this article is this compound, the subsection specifically addresses Excited-State Intramolecular Proton Transfer (ESIPT) in benzo[h]quinoline analogs. ESIPT is a photophysical process observed in molecules containing both a proton donor and a proton acceptor, typically linked by a hydrogen bond, which facilitates an ultrafast proton transfer in the excited state researchgate.netacs.orgnih.govacs.org. In systems like 10-hydroxybenzo[h]quinoline (B48255) (HBQ), the proton transfers from the hydroxyl group to the nitrogen atom, leading to emission from a keto-tautomer researchgate.netacs.org. Derivatives of HBQ have been engineered to exhibit properties such as near-infrared (NIR) emission and large Stokes shifts, which are advantageous for various optical applications, including OLEDs researchgate.netnih.gov. Furthermore, studies on amino-substituted benzo[h]quinoline derivatives have demonstrated that by modifying the electronic properties of substituents, the fluorescence emission can be tuned across a broad range, from yellow to the near-infrared (590 nm to 770 nm) airitilibrary.com. It is also noted that benzo[h]quinoline, similar to this compound, exhibits a tendency for protonation in its excited state, which can influence its photophysical behavior rsc.org.

Organic Light-Emitting Diode (OLED) Applications

The fluorescence and tunable optoelectronic properties of this compound derivatives make them highly promising candidates for applications in organic light-emitting diodes (OLEDs) chemimpex.comresearchgate.netmdpi.com.

Design and Synthesis of this compound-based Emitters for OLEDs

Compound List

this compound

Benzo[h]quinoline

10-Hydroxybenzo[h]quinoline (HBQ)

Pyrrolothis compound derivatives

BQL series (Push-pull type this compound derivatives)

Data Tables

Table 1: Photoluminescence Properties of this compound Derivatives

Derivative/ClassEmission Max (nm)Quantum Yield (%)Notes
This compound (protonated, adsorbed on filter paper)Not specifiedVariableTemperature-dependent; phosphorescence also studied optica.org
Pyrrolothis compound derivatives~430-450 (blue)Moderate (~25%)Synthesized from this compound precursors researchgate.net
BQL series (push-pull type)>700 (NIR)Not specifiedObserved in polar solvents researchgate.net

Table 2: ESIPT in Benzo[h]quinoline Analogs

Compound/ClassESIPT BehaviorEmission Range (nm)Key Features
10-Hydroxybenzo[h]quinoline (HBQ)YesNot specifiedEmission from keto-tautomer; potential for NIR emission and large Stokes shifts researchgate.netnih.gov
10-Aminobenzo[h]quinoline derivativesYes (N-H type)590-770Tunable by substituent electronic properties airitilibrary.com
Benzo[h]quinolinePropensity for excited-state protonationNot specifiedEnhanced fluorescence upon protonation; similar to this compound rsc.org

Table 3: OLED Performance of this compound-based Materials

Material TypeRole in OLEDKey Performance MetricsNotes
Bipolar host materials containing this compoundElectron acceptor/HostLow operating voltage (e.g., 4.7 V at 1000 cd/m²)Improved electron transport; suitable for green PHOLEDs researchgate.net
This compound derivativesEmitters/HostsLow turn-on voltage; electroluminescenceOptoelectronic properties tunable by structural modification researchgate.net

Role of Benzoquinoline Ligands in Pt(II) Complexes for OLED Performance

Benzoquinoline (bzq) derivatives have emerged as valuable ligands in the design of platinum(II) complexes for organic light-emitting diodes (OLEDs). These complexes leverage the heavy atom effect of platinum to facilitate efficient intersystem crossing (ISC) from singlet to triplet excited states, thereby enabling phosphorescence and potentially achieving near-unity internal quantum efficiencies in OLED devices. Theoretical studies employing density functional theory (DFT) and time-dependent DFT (TD-DFT) have investigated the photophysical properties of various Pt(II) complexes incorporating bzq ligands. These investigations aim to optimize parameters such as radiative relaxation rates (kr), non-radiative relaxation constants (knr), spin-orbit coupling (SOC) matrix elements, and triplet excitation energies.

Research indicates that specific Pt(II) complexes with bzq ligands exhibit promising characteristics for OLED applications. For instance, complexes with a small S1–T1 energetic gap (ΔE ≤ 0.60 eV) and significant SOC matrix elements (25–93 cm−1) demonstrate efficient ISC processes. These systems can achieve high phosphorescent quantum yields (Φ > 30%) and favorable radiative relaxation rates (kr ≈ 10−4 s−1), positioning them as strong candidates for use as efficient green emitters in the emitting layer (EML) of OLEDs rsc.orgrsc.orgresearchgate.net. The precise tuning of ligand structures allows for control over emission color, with some complexes exhibiting blue to green phosphorescence, depending on the electronic and steric nature of the substituents acs.orgresearchgate.netbeilstein-journals.orgnih.govacs.org.

Table 1: Photophysical Properties of Pt(II) Complexes with Benzoquinoline Ligands for OLEDs

Complex TypePhosphorescent Quantum Yield (Φ)Radiative Relaxation Rate (kr)S1–T1 Energy Gap (ΔE)Primary Application in OLEDs
Pt(II) complexes with bzq ligand> 30%~10−4 s−1≤ 0.60 eVEfficient green emitters
Pt(II) complexes with bzq ligand (optimized)High (e.g., > 30%)FavorableSmallEfficient emitters

Molecular Sensor Development

This compound and its derivatives serve as a robust scaffold for the design of fluorescent molecular sensors due to their inherent fluorescence properties and the ability to introduce functional groups that can interact selectively with various analytes. The design principles often involve creating push-pull systems, exploiting intramolecular charge transfer (ICT), excited-state intramolecular proton transfer (ESIPT), or photoinduced electron transfer (PET) mechanisms to generate a detectable change in fluorescence upon analyte binding.

Design of this compound-derived Fluorescent Chemosensors

The development of this compound-based fluorescent chemosensors typically involves strategic functionalization to impart specific recognition capabilities and optimize photophysical responses. Derivatives bearing amine, bis-trifluoromethyl, or benzothiophene (B83047) moieties have been synthesized to create environmentally responsive probes. These probes aim for characteristics such as large Stokes shifts, which minimize interference from background fluorescence and autofluorescence, and good photostability for reliable imaging acs.orgjlu.edu.cnresearchgate.net. The incorporation of electron-rich and electron-deficient units within the benzoquinoline framework can fine-tune the electronic properties, enabling selective interactions with target analytes through mechanisms like chelation-enhanced fluorescence (CHEF) or fluorescence quenching.

Detection of Specific Analytes (e.g., Nitro Explosives, Anions)

Benzoquinoline derivatives have demonstrated significant potential in sensing applications, particularly for the detection of nitroaromatic explosives and various anions.

Nitroaromatic Explosives Detection: The electron-deficient nature of nitroaromatic compounds facilitates efficient fluorescence quenching of electron-rich benzoquinoline-based probes through mechanisms like photoinduced electron transfer (PET). Studies have reported benzo[de]naphtho[1,8-gh]quinolines as effective chemosensors for nitro-containing explosives. These compounds exhibit fluorescence emission in the range of 454–482 nm with quantum yields up to 54% chimicatechnoacta.ruurfu.ru. Fluorescence titration experiments have yielded high Stern-Volmer constants (up to 21587 M−1) and low detection limits for analytes such as picric acid (PA), with values as low as 1.4 ppm chimicatechnoacta.ruurfu.ru.

Table 2: Performance of Benzoquinoline-based Sensors for Nitroaromatic Explosives

AnalyteEmission Range (nm)Quantum Yield (Φ)Stern-Volmer Constant (M−1)Detection Limit (ppm)Sensing Mechanism
Nitroaromatics (e.g., PA)454–482Up to 54%Up to 21587Up to 1.4Fluorescence Quenching (PET)
RDX454–482Up to 54%Up to 21587~12.5Fluorescence Quenching (PET)
2,4-Dinitrotoluene (2,4-DNT)454–482Up to 54%Up to 21587~22.4Fluorescence Quenching (PET)

Anion Detection: Benzoquinoline scaffolds are also utilized for the selective detection of anions. For instance, derivatives have been designed to sense fluoride (B91410) (F−) and acetate (B1210297) (CH3COO−) ions. The sensing mechanisms often involve hydrogen bonding, deprotonation, or nucleophilic addition, leading to changes in fluorescence intensity or color researchgate.netacs.orgresearchgate.netmdpi.com. Detection limits for fluoride have been reported in the nanomolar range (e.g., 8.69 × 10−8 M) researchgate.net, and association constants for acetate binding have been determined researchgate.net. Cyanide detection has also been achieved with detection limits around 10−7 M mdpi.com.

Table 3: Performance of Benzoquinoline-based Sensors for Anions

AnalyteDetection Limit (LOD)Association Constant (Ka)Sensing Mechanism
Fluoride (F−)~10−8 M researchgate.netN/ARatiometric change acs.org, Deprotonation researchgate.net
Acetate (CH3COO−)N/A7.63 × 103 M−1 researchgate.netHydrogen bonding, Deprotonation researchgate.net
Cyanide (CN−)~10−7 M mdpi.comN/ANucleophilic addition, ICT inhibition mdpi.com

Bioimaging Applications of this compound-based Fluorescent Probes

The inherent fluorescence and tunable properties of benzoquinoline derivatives make them attractive candidates for bioimaging applications. These probes are employed for visualizing cellular structures, monitoring biological processes, and detecting specific biomolecules within living cells. For example, derivatives have been utilized for cellular imaging, including the visualization of lipid droplets acs.org and targeting specific organelles like lysosomes crimsonpublishers.com. Some quinoline-based probes have demonstrated good cell permeability and low cytotoxicity, essential attributes for in vivo and in vitro imaging nih.govbohrium.com. The ability to achieve large Stokes shifts and specific responses to microenvironmental factors like viscosity further enhances their utility in advanced biological studies jlu.edu.cnresearchgate.net.

Table 4: Bioimaging Applications of Benzoquinoline-based Probes

Application AreaTarget/ProcessKey Design Features / MechanismsNotes
Cellular ImagingLipid dropletsPush-pull systems, ICTVisualized via confocal laser microscopy acs.org
Organelle TargetingLysosomesSpecific targeting moietiesUsed for differentiating cell types crimsonpublishers.com
Receptor ImagingPlatelet-Derived Growth Factor Receptor β (PDGFRβ)Radioiodinated derivativesHigher uptake in PDGFRβ-positive cells nih.gov
Viscosity SensingMitochondrial viscosityBenzothiophene-quinoline scaffold, TICT mechanism, large Stokes shiftGood specificity, low pH/polarity dependency jlu.edu.cnresearchgate.net
General Cellular ProbesCellular processes, biomoleculesTunable photophysical properties, specific analyte recognitionEssential for molecular biology and medicine crimsonpublishers.comcrimsonpublishers.com

Catalytic and Materials Science Applications of Benzo F Quinoline

Benzo[f]quinoline as Ligands in Metal Complexes for Catalysis

The nitrogen atom in the this compound scaffold provides a coordination site for metal ions, making its derivatives suitable for use as ligands in transition metal catalysis. ontosight.ai While research into benzo[h]quinoline (B1196314) and other isomers as ligands is more extensive, derivatives of the this compound structure are also being explored for their potential in facilitating organic transformations. google.comgoogle.comnih.gov

For instance, transition metal complexes involving quinoline-based structures have demonstrated catalytic activity. Nickel(II) complexes with tridentate NNN-pincer ligands derived from quinoline (B57606) have been shown to be robust catalysts for the C-H bond alkylation of azoles with alkyl halides. researchgate.net These catalysts can be reused multiple times without a significant loss in activity. researchgate.net Similarly, transition metal complexes of iron, ruthenium, or osmium with related benzoquinoline ligands have been developed as highly active catalysts for the reduction of ketones and aldehydes to alcohols through hydrogen transfer and hydrogenation reactions. google.comgoogle.com

Research has also shown that the specific structure of the ligand is crucial. In one study, a rhodium-indium complex was used to catalyze the C-H amidation of the related isomer, benzo[h]quinoline. nih.gov This highlights the principle that the metal-ligand interaction is key to catalytic activity, a concept that applies to this compound-based catalysts as well. nih.gov The development of such catalysts is an ongoing area of research, aiming to create efficient and selective synthetic methods. rsc.orgacs.org

Table 1: Examples of Catalysis using Quinoline-Family Ligands This table presents examples of catalytic systems involving quinoline derivatives to illustrate the principles of their application. Specific data for this compound ligands in these exact reactions is an emerging area of research.

Metal Center Ligand Family Reaction Catalyzed Key Finding Reference
Nickel(II) Quinoline-based NNN-pincer C-H bond alkylation of azoles Catalyst is robust and can be reused five times without significant loss of activity. researchgate.net
Iron, Ruthenium, Osmium Benzo[h]quinoline-derived Reduction of ketones and aldehydes Complexes are highly active catalysts for hydrogen transfer reactions. google.comgoogle.com
Rhodium-Indium Benzo[h]quinoline sp² C-H amidation The unique Rh-In bond was essential for turning on the C-H activation catalysis. nih.gov

Incorporation of this compound into Advanced Materials

The this compound moiety is a key component in the design of materials for organic electronics, particularly in organic light-emitting diodes (OLEDs). researchgate.netmdpi.com It is often used in bipolar host materials, which possess both hole-transporting and electron-transporting capabilities, to achieve balanced charge transport within the emitting layer of an OLED, a critical factor for high efficiency. acs.org

Research has demonstrated the synthesis of non-aggregating, bipolar this compound derivatives that exhibit promising photophysical and electrochemical properties for OLED applications. rsc.org These materials can be tuned to emit light across the visible spectrum, from blue to red, by modifying the molecular structure. rsc.org For example, a device using a specific partially hydrogenated this compound derivative (6c) as the emitter showed blue electroluminescence at 455 nm with a low turn-on voltage. rsc.org The non-planar structure of these partially hydrogenated benzo[f]quinolines helps prevent aggregation in the solid state, which is crucial for maintaining device performance and efficiency. rsc.org

Furthermore, new bipolar host materials synthesized with varying numbers of electron-transporting this compound groups and hole-transporting carbazole (B46965) groups have been developed for green phosphorescent OLEDs (PHOLEDs). acs.org Adjusting the ratio of these groups allows for the fine-tuning of charge balance in the emitting layer. These materials exhibit high triplet energy levels suitable for green emitters, leading to PHOLEDs with good performance characteristics. acs.org

Table 2: Performance of OLEDs Incorporating this compound and Benzo[a]acridine Derivatives

Compound Max. Electroluminescence (nm) Color Turn-on Voltage (V) CIE Coordinates (x, y) Reference
6c (this compound deriv.) 455 Blue 4.0 (0.18, 0.20) researchgate.net
8a (Benzo[a]acridine deriv.) 496 Green 3.5 (0.26, 0.43) researchgate.net
11 (Benzo[a]acridine deriv.) 545 Yellow 3.5 (0.41, 0.53) researchgate.net
9b (Benzo[a]acridine deriv.) 630 Red 4.0 (0.55, 0.42) researchgate.net

The rigid, aromatic structure of this compound contributes to the thermal and chemical stability of materials in which it is incorporated. chemimpex.com This is a critical requirement for materials used in industrial applications, such as electronics and aerospace, where long-term operational stability under various conditions is necessary. researchgate.net

Thermogravimetric analysis (TGA) has been used to evaluate the stability of materials containing the this compound scaffold. A study of several benzannulated quinolines and acridines, including a this compound derivative (6c), found that these compounds are thermally stable up to 260°C. researchgate.net Another study on thermally stable this compound-based bipolar host materials for PHOLEDs also confirmed their high stability. acs.org Similarly, polymers containing quinolinyl structures, such as certain polybenzoxazines, exhibit high thermal stability and hydrophobicity, which are desirable for electronic and aerospace applications. researchgate.net The high char yield observed in the TGA of some of these polymers also suggests good flame-retardant characteristics. researchgate.net This inherent stability makes this compound a promising component for creating durable materials for demanding industrial uses. chemimpex.com

Table 3: Thermal Stability of a this compound Derivative

Compound Decomposition Temperature (Td, 5% weight loss) Analysis Method Reference
6c (this compound deriv.) 260 °C TGA researchgate.net

Q & A

Basic Research Questions

Q. What are the fundamental physicochemical properties of Benzo[f]quinoline, and how are they experimentally determined?

  • Key Properties : Melting point (94°C), boiling point (352°C), dissociation constant (pKa = 5.15), and molar volume (196.3 cm³/mol) are critical for understanding its stability and reactivity .
  • Methodology :

  • Melting/Boiling Points : Differential scanning calorimetry (DSC) or capillary tube methods.
  • Dissociation Constant : Potentiometric titration or UV-spectrophotometric pH-dependent studies .
  • Molar Volume : Calculated using the Le Bas method at normal boiling point .

Q. What synthetic methods are commonly used to prepare this compound and its derivatives?

  • Classical Approaches : Friedländer annulation (using formyl naphthylamines and ketones) and Skraup synthesis (condensation of glycerol with arylamines) .
  • Advanced Modifications : Quaternization followed by cycloaddition reactions to generate bioactive derivatives like benzo[f]quinolinium salts (BQS) .
  • Validation : Characterization via FT-IR, NMR, and elemental analysis to confirm purity and structure .

Q. How can researchers identify and characterize this compound in complex mixtures?

  • Analytical Techniques :

  • Chromatography : GC-MS or HPLC with UV detection, referencing CAS 85-02-9 .
  • Spectroscopy : Compare spectral data (¹H/¹³C-NMR, IR) with databases like PubChem or EPA DSSTox .
    • Case Study : GC-MS analysis of plant extracts identified 2,4-dimethyl-Benzo[h]quinoline (a structural analog) via retention indices and fragmentation patterns .

Advanced Research Questions

Q. How can the biological activity of this compound derivatives be optimized for antimicrobial applications?

  • Structure-Activity Relationships (SAR) :

  • Antifungal Activity : BQS derivatives with aliphatic substituents (e.g., 3e, 3f) showed superior activity against Candida albicans compared to aromatic analogs .
  • Antibacterial Activity : Gram-positive Staphylococcus aureus inhibition correlates with electron-withdrawing groups at the quinoline nitrogen .
    • Methodology :
  • In Vitro Assays : Broth microdilution to determine MIC/MBC values .
  • In Silico Modeling : Molecular docking with ATP synthase or TOPO II to predict binding affinity .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Case Example : While BQS salts exhibit broad antimicrobial activity, pyrrolobenzo[f]quinolinium cycloadducts (PBQC) are inactive due to steric hindrance .
  • Resolution Framework :

  • Experimental Reproducibility : Adhere to Beilstein Journal guidelines for detailed synthesis protocols and compound characterization .
  • Data Cross-Validation : Compare results with standardized biological assays (e.g., EMA/CHMP guidelines for antifungal testing) .

Q. How do environmental factors influence the fate and toxicity of this compound?

  • Environmental Persistence : Low water solubility (0.0067 mg/L) and moderate volatility (Henry’s law constant = 0.42) suggest atmospheric deposition and soil adsorption .
  • Toxicity Studies :

  • Mutagenicity : Dihydrodiol derivatives of this compound show higher mutagenic potential in Salmonella typhimurium TA100 than parent compounds .
  • Degradation Pathways : Microbial metabolism by Umbelopsis ramanniana reduces UV-detectable residues by 66–75% in 18 days .

Q. What computational methods are used to predict the electronic properties of this compound?

  • DFT Studies : Calculate HOMO-LUMO gaps (e.g., 3.20 eV) to assess reactivity and fluorescence behavior .
  • Protonation Dynamics : Fluorescence enhancement via excited-state proton transfer (ESPT) correlates with pKb differences (e.g., this compound pKb = 5.15 vs. Benzo[h]quinoline pKb = 9.75) .

Methodological Best Practices

Q. How should researchers design experiments to study this compound’s photophysical properties?

  • Fluorescence Analysis :

  • Use trifluoroacetic acid (TFA) or bis(trimethylsilyl)acetamide (BSA) to induce protonation and monitor emission shifts .
  • Compare with planar analogs (e.g., benzo[h]quinoline) to assess structural effects on quantum yield .

Q. What are the pitfalls in synthesizing novel this compound derivatives, and how can they be avoided?

  • Common Issues :

  • Byproduct Formation : Friedländer annulation may yield regioisomers; optimize solvent (e.g., aqueous media) and catalyst (e.g., Cu(II)) .
  • Purification Challenges : Use column chromatography with silica gel or Sephadex LH-20 for polar derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.